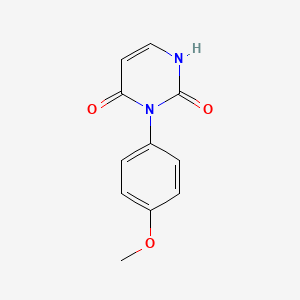

3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4-methoxyphenyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-9-4-2-8(3-5-9)13-10(14)6-7-12-11(13)15/h2-7H,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZSFPZPDWILFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101247189 | |

| Record name | 3-(4-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204296-36-5 | |

| Record name | 3-(4-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204296-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Methoxyphenyl)-2,4(1H,3H)-pyrimidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101247189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Abstract

The pyrimidine-2,4-dione, or uracil, scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds.[1] As an essential component of nucleic acids, this heterocyclic system is fundamental to cellular processes, making its derivatives prime candidates for therapeutic intervention.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a specific N-substituted derivative, 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. The protocols herein are designed for reproducibility and offer insights into the causal relationships between procedural steps and outcomes, targeting researchers, medicinal chemists, and professionals in drug development.

Introduction: The Significance of the Pyrimidine-2,4-dione Scaffold

The uracil moiety is not merely a structural component of RNA; its derivatives have been extensively explored and developed as therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1] The versatility of the pyrimidine ring allows for substitution at various positions, which enables the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets.[1] The introduction of an N-aryl substituent, such as the 4-methoxyphenyl group at the N3 position, can significantly influence the molecule's conformational flexibility, solubility, and binding affinity to target proteins, making it a valuable scaffold for library development in drug discovery programs.[3] Annulated pyrimidine derivatives, in particular, have demonstrated a wide range of biological activities and are of great interest in the design of novel, pharmacologically active compounds.[2]

Synthesis of this compound

The synthesis of N-aryl uracils can be approached through several strategies. While classical methods like the Biginelli reaction are effective for certain dihydropyrimidines[3], the direct N-arylation of the pre-formed uracil ring offers a more convergent and widely applicable route. The following protocol details a modern, reliable approach using a copper-catalyzed Ullmann-type cross-coupling reaction.

Causality of Method Selection: The Ullmann condensation is a robust and well-established method for the formation of carbon-nitrogen bonds, particularly for N-arylation of heterocycles like uracil. Copper catalysis is chosen over palladium for its often lower cost and high efficacy with N-H bonds that have moderate acidity, such as those in uracil. The use of a base is critical to deprotonate the uracil N-H, forming the nucleophilic uracilate anion required for the coupling reaction. Dimethylformamide (DMF) is selected as the solvent due to its high boiling point, which allows for the necessary reaction temperatures, and its ability to dissolve both the polar uracil salt and the less polar aryl halide.

Proposed Synthetic Pathway: Ullmann Condensation

Sources

The Ascendant Therapeutic Potential of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine-2,4(1H,3H)-dione scaffold, a privileged structure in medicinal chemistry, has garnered significant attention due to its broad spectrum of biological activities. The strategic incorporation of a 4-methoxyphenyl group at the N-3 position has been shown to modulate and enhance these properties, leading to the development of potent therapeutic candidates. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione derivatives. We will delve into their anticonvulsant, analgesic, anti-inflammatory, antimicrobial, and anticancer activities, supported by detailed experimental protocols and structure-activity relationship analyses. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical scaffold.

Introduction: The Significance of the Pyrimidine-2,4(1H,3H)-dione Core

The pyrimidine ring is a fundamental heterocyclic motif found in a plethora of biologically active molecules, including nucleic acids and various therapeutic agents. The uracil nucleus, chemically known as pyrimidine-2,4(1H,3H)-dione, represents a key pharmacophore that has been extensively explored for drug development. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, makes it an ideal scaffold for designing molecules that can effectively interact with biological targets.

The introduction of a 4-methoxyphenyl substituent at the N-3 position of the pyrimidine-2,4(1H,3H)-dione ring system is a critical design element. The methoxy group, being an electron-donating group, can influence the electronic properties of the entire molecule, potentially enhancing its binding affinity to target proteins. Furthermore, the phenyl ring provides a lipophilic character that can improve pharmacokinetic properties, such as membrane permeability.

Synthesis of this compound Derivatives

The synthesis of the core structure and its derivatives can be achieved through several established synthetic routes. A common and efficient method is the Biginelli reaction, a one-pot cyclocondensation reaction.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound derivatives via the Biginelli reaction.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol outlines the synthesis of a generic this compound derivative.

Materials:

-

4-Methoxybenzaldehyde

-

Urea

-

Ethyl acetoacetate (or other β-ketoester)

-

Ethanol

-

Concentrated Hydrochloric Acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, combine 4-methoxybenzaldehyde (0.1 mol), ethyl acetoacetate (0.1 mol), and urea (0.15 mol) in 100 mL of ethanol.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add a catalytic amount of concentrated HCl (approximately 0.5 mL) to the mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure this compound derivative.

-

Dry the purified product in a vacuum oven and characterize it using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Activities and Evaluation Protocols

Derivatives of this compound have demonstrated a wide array of biological activities. This section details these activities and provides standardized protocols for their evaluation.

Anticonvulsant Activity

Several derivatives have shown promising anticonvulsant properties, suggesting their potential in the treatment of epilepsy. The two most common preclinical models for assessing anticonvulsant efficacy are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[1]

Materials:

-

Electroconvulsive shock apparatus

-

Corneal electrodes

-

Male albino mice (20-25 g)

-

Test compound and vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard anticonvulsant drug (e.g., Phenytoin)

-

0.5% Tetracaine hydrochloride solution (topical anesthetic)

-

0.9% Saline solution

Procedure:

-

Divide the mice into groups (n=6-8 per group): a control group, a standard group, and test groups receiving different doses of the compound.

-

Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.). Administer the standard drug to the standard group.

-

At the time of peak effect of the drug (typically 30-60 minutes post-administration), apply a drop of 0.5% tetracaine hydrochloride to the corneas of each mouse for local anesthesia.[1]

-

Apply a drop of 0.9% saline to the corneal electrodes to ensure good electrical contact.[1]

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the corneal electrodes.[2]

-

Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Abolition of the hindlimb tonic extension is considered as the endpoint for protection.[1]

-

Calculate the percentage of protection in each group and determine the median effective dose (ED₅₀).

The scPTZ test is a model for absence seizures and is used to identify compounds that elevate the seizure threshold.[3]

Materials:

-

Male albino mice (20-25 g)

-

Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

-

Test compound and vehicle

-

Standard anticonvulsant drug (e.g., Ethosuximide)

-

Observation cages

Procedure:

-

Group and dose the animals as described in the MES test protocol.

-

At the time of peak effect of the drug, administer PTZ subcutaneously in the scruff of the neck.[3]

-

Immediately place each mouse in an individual observation cage.

-

Observe the animals for 30 minutes for the onset of clonic convulsions (characterized by rhythmic contractions of the limbs and trunk).[3]

-

The absence of clonic seizures for at least 5 seconds is considered protection.

-

Calculate the percentage of protection and the ED₅₀.

Analgesic and Anti-inflammatory Activity

These derivatives have also been investigated for their potential to alleviate pain and inflammation.

This is a chemical-induced pain model used to screen for peripheral analgesic activity.[4]

Materials:

-

Male albino mice (20-25 g)

-

0.6% Acetic acid solution in distilled water

-

Test compound and vehicle

-

Standard analgesic drug (e.g., Indomethacin)

Procedure:

-

Group and dose the animals as previously described.

-

After 30 minutes of drug administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

-

Immediately after the acetic acid injection, start observing the mice for writhing movements (constriction of the abdomen, stretching of the hind limbs).[4]

-

Count the number of writhes for each mouse over a 20-minute period.

-

Calculate the percentage of inhibition of writhing for each group compared to the control group.

This is a widely used model of acute inflammation.[5]

Materials:

-

Male Wistar rats (150-200 g)

-

1% Carrageenan suspension in saline

-

Plethysmometer

-

Test compound and vehicle

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Group and dose the animals as described earlier.

-

One hour after drug administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[6]

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[7]

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity

The antimicrobial potential of these compounds is typically assessed by determining their Minimum Inhibitory Concentration (MIC).

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Materials:

-

Bacterial and/or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compound dissolved in a suitable solvent (e.g., DMSO)

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the test compound and standard drugs in the broth medium in the wells of a 96-well plate.[9]

-

Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.[9]

-

Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]

Anticancer Activity

The antiproliferative effects of these derivatives against various cancer cell lines are a significant area of research.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10]

Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[10]

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀).

Mechanistic Insights: Signaling Pathways and Enzyme Inhibition

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.

Inhibition of Cyclin-Dependent Kinases (CDKs)

Several pyrimidine derivatives have been identified as potent inhibitors of CDKs, particularly CDK2 and CDK9, which are key regulators of the cell cycle.[11][12] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

Caption: Inhibition of CDK2 and CDK9 by this compound derivatives, leading to cell cycle arrest and inhibition of transcription of anti-apoptotic genes.

Modulation of the RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, survival, and differentiation.[13] Dysregulation of this pathway is a hallmark of many cancers. Some pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives have been shown to block this pathway, leading to cancer cell death.[14]

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives.

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound derivatives.

Table 1: Anticancer Activity (IC₅₀ in µM)

| Derivative | Cell Line | IC₅₀ (µM) | Reference |

| Compound 9a (a pyrazolo[3,4-b]pyridine derivative with a 3-(4-methoxyphenyl) group) | Hela | 2.59 | [15] |

| Compound 14g (a pyrazolo[3,4-b]pyridine derivative with a 3-(4-methoxyphenyl) group) | MCF7 | 4.66 | [15] |

| Compound 14g (a pyrazolo[3,4-b]pyridine derivative with a 3-(4-methoxyphenyl) group) | HCT-116 | 1.98 | [15] |

| 2-thioxo derivative with C₄H₉ at position 4 | HL-60 | <5 | [16] |

Table 2: Antimicrobial Activity (MIC in µg/mL)

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| A dihydropyrimidine derivative | Escherichia coli | 32 | [1] |

| A dihydropyrimidine derivative | Pseudomonas aeruginosa | 64 | [1] |

| A dihydropyrimidine derivative | Staphylococcus aureus | 64 | [1] |

| A dihydropyrimidine derivative | Candida albicans | 32 | [1] |

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit a remarkable range of biological activities, including potent anticonvulsant, analgesic, anti-inflammatory, antimicrobial, and anticancer effects. The detailed experimental protocols provided herein offer a practical resource for researchers aiming to synthesize and evaluate new analogues.

Future research should focus on elucidating the precise structure-activity relationships to design more potent and selective compounds. Further mechanistic studies are also warranted to fully understand the molecular targets and signaling pathways involved in their therapeutic actions. The development of derivatives with improved pharmacokinetic and safety profiles will be crucial for their successful translation into clinical candidates. The continued exploration of this privileged scaffold holds great promise for addressing unmet medical needs across various disease areas.

References

-

Sharma, O. P., et al. (2012). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. ResearchGate. [Link]

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination. [Link]

-

Al-Warhi, T., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules. [Link]

-

National Institutes of Health. Maximal Electroshock Seizure (MES) Test (mouse, rat). PANAChE Database. [Link]

-

Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]

-

Pharmacology Discovery Services. Seizure, Maximal Electroshock, Mouse. [Link]

-

CLSI. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

-

Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology. [Link]

-

Wang, Y., et al. (2022). Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry. [Link]

-

Zaheer, Z., et al. (2021). Analgesic Activity by the Acetic Acid Induced Writhing Method. ResearchGate. [Link]

-

National Institutes of Health. Pentylenetetrazol Seizure Threshold Test (mouse, rat). PANAChE Database. [Link]

-

Slideshare. (2021). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. [Link]

-

Mehrzadi, S., et al. (2016). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology. [Link]

-

Creative Biolabs. Carrageenan induced Paw Edema Model. [Link]

-

Kumar, S., et al. (2014). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology. [Link]

-

Gębicka, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules. [Link]

-

Wang, Y., et al. (2024). Recent Development of CDK2 Inhibitors as Anticancer Drugs: An Update (2015–2023). Thieme. [Link]

-

Wy-Chong, L., et al. (2006). Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics. Current Medicinal Chemistry. [Link]

-

Springer Nature Experiments. (2023). MTT Assay Protocol. [Link]

-

Zhang, Y., et al. (2020). CDK9 inhibitors in cancer research. Journal of Hematology & Oncology. [Link]

-

Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]

-

Li, J., et al. (2023). Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors. European Journal of Medicinal Chemistry. [Link]

-

ResearchGate. (2022). In vivo analgesic activity of synthesized compounds by acetic acid induced writhing method in mice. [Link]

-

As-Sobeai, S. R., et al. (2016). Overview of CDK9 as a target in cancer research. Drug Design, Development and Therapy. [Link]

-

RJPT SimLab. Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]

-

ResearchGate. (2021). Pyrimidine derivatives as anticancer agents. [Link]

-

ResearchGate. (2020). Combination of MEK and ERK inhibitors results in stronger suppression... [Link]

-

DergiPark. (2021). Identifying the Novel Pyrimidine-Based CDK2 Inhibitors as Anticancer Agents Using Text-Mining and Combined Molecular Modeling Approaches. [Link]

-

PubMed Central. (2025). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. [Link]

-

MDPI. (2021). Targeting the ERK Signaling Pathway in Melanoma. [Link]

-

ResearchGate. (2021). Experimental protocol for Pentylenetetrazole induced kindled seizure... [Link]

-

Al-Ostoot, F. H., et al. (2021). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry. [Link]

-

ResearchGate. (2025). Timed pentylenetetrazol infusion test: A comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice. [Link]

-

PubMed Central. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

-

Asian Journal of Pharmacy and Pharmacology. (2021). Peripheral analgesic activity of seeds - An experimental study Moringa oleifera. [Link]

-

Medires Publishing. (2025). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. [Link]

-

MDPI. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

Sources

- 1. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 2. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 3. Pentylenetetrazol Seizure Threshold Test (mouse, rat) [panache.ninds.nih.gov]

- 4. rjptsimlab.com [rjptsimlab.com]

- 5. inotiv.com [inotiv.com]

- 6. phytopharmajournal.com [phytopharmajournal.com]

- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Broth microdilution reference methodology | PDF [slideshare.net]

- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Foreword: The Pyrimidine-2,4(1H,3H)-dione Scaffold - A Privileged Motif in Drug Discovery

The pyrimidine-2,4(1H,3H)-dione core, a fundamental component of the nucleobases uracil and thymine, represents a "privileged structure" in medicinal chemistry. Its inherent ability to engage in diverse biological interactions has led to the development of a vast array of therapeutic agents.[1] Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3] The biological activity of these derivatives is profoundly influenced by the nature and position of their substituents.[1] This guide focuses on a specific, yet under-investigated derivative, 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, and aims to provide a comprehensive framework for elucidating its mechanism of action. Due to the nascent stage of research on this particular compound, this document will leverage established knowledge of structurally related analogues to propose potential mechanisms and outline a robust experimental strategy for their validation.

Structural Features and Physicochemical Properties of this compound

The subject of our investigation, this compound, possesses a key structural feature: a 4-methoxyphenyl group appended to the N3 position of the pyrimidine-2,4-dione ring. This substitution is anticipated to significantly modulate the compound's electronic and steric properties, thereby influencing its interaction with biological targets. The methoxy group, a well-known bioisostere, can act as a hydrogen bond acceptor and influence the compound's lipophilicity and metabolic stability. Understanding these fundamental properties is the first step in predicting its biological behavior.

Hypothesized Mechanisms of Action Based on Structural Analogs

Drawing from the extensive literature on pyrimidine-2,4(1H,3H)-dione derivatives, we can postulate several plausible mechanisms of action for this compound. The following sections will explore these hypotheses, grounded in the activities of closely related compounds.

Anticancer Activity through Kinase Inhibition or Modulation of Apoptotic Pathways

A significant number of pyrimidine-2,4(1H,3H)-dione derivatives exhibit potent anticancer activity.[3][4][5][6] This is often achieved through the inhibition of key kinases involved in cancer cell proliferation and survival, or by inducing apoptosis.

-

Hypothesis: this compound may function as an inhibitor of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Bruton's Tyrosine Kinase (BTK), or it may induce apoptosis in cancer cells.

-

Rationale: Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been identified as EGFR inhibitors.[4] Furthermore, pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione derivatives have been reported as potent BTK inhibitors. The presence of the aryl substituent at the N3 position is a common feature in many kinase inhibitors.

Caption: Experimental workflow for investigating the anticancer mechanism of action.

Anti-inflammatory Activity through P2X7 Receptor Antagonism

Chronic inflammation is a hallmark of numerous diseases. Pyrimidine-2,4-dione derivatives have emerged as potent antagonists of the P2X7 receptor, an ion channel involved in the inflammatory response.[7]

-

Hypothesis: this compound may act as a P2X7 receptor antagonist, thereby exerting anti-inflammatory effects.

-

Rationale: Structure-activity relationship studies have shown that pyrimidine-2,4-dione can serve as a core scaffold for P2X7 receptor antagonists.[7] The nature of the substituent at the N3 position can significantly influence the antagonistic activity.

Caption: Experimental workflow for investigating the anti-inflammatory mechanism of action.

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyrimidine-2,4-dione derivatives have been reported to possess both antibacterial and antifungal activities.[8][9]

-

Hypothesis: this compound may exhibit antimicrobial properties by inhibiting essential microbial enzymes or disrupting cell wall integrity.

-

Rationale: Various N3-substituted pyrimidine-2,4-dione derivatives have demonstrated activity against a range of bacterial and fungal strains.[8][9] The 4-methoxyphenyl substituent could enhance cell permeability and interaction with microbial targets.

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents [mdpi.com]

- 7. Structure-activity relationship studies of pyrimidine-2,4-dione derivatives as potent P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]

Spectroscopic Blueprint of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: A Technical Guide for Advanced Drug Discovery

This guide provides an in-depth technical exploration of the spectroscopic analysis of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione , a uracil analog with significant potential in medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural outlines to deliver a foundational understanding of the causal relationships between molecular structure and spectroscopic output. Herein, we dissect the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) signatures of this compound, underpinned by field-proven insights and authoritative principles.

Structural Elucidation: A Multi-faceted Spectroscopic Approach

The unequivocal structural confirmation of a novel chemical entity is paramount in drug discovery. For this compound, a strategic application of multiple spectroscopic techniques is essential. Each method provides a unique piece of the structural puzzle, and their combined interpretation offers a self-validating system of characterization.

Our analytical workflow is designed for comprehensive characterization, beginning with the foundational techniques of NMR and FTIR for detailed structural mapping, followed by UV-Vis spectroscopy to understand the electronic properties, and culminating in mass spectrometry for molecular weight confirmation and fragmentation analysis.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. The choice of a deuterated solvent with good solubilizing power for the analyte, such as DMSO-d₆ or CDCl₃, is critical for obtaining a high-resolution spectrum.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| N1-H | ~11.0 - 11.5 | Singlet (broad) | 1H | The N-H proton of the uracil ring is acidic and often appears as a broad singlet at a downfield chemical shift due to hydrogen bonding capabilities. |

| H-6 | ~7.6 - 7.8 | Doublet | 1H | This proton is adjacent to H-5 and will appear as a doublet. Its downfield shift is due to the deshielding effect of the adjacent C=O group and the aromatic nature of the pyrimidine ring. |

| H-5 | ~5.7 - 5.9 | Doublet | 1H | Coupled to H-6, this proton will also be a doublet. It is shielded relative to H-6. |

| H-2'/H-6' (Aromatic) | ~7.2 - 7.4 | Doublet | 2H | These protons on the methoxyphenyl ring are ortho to the nitrogen atom and will be deshielded. They will appear as a doublet due to coupling with the meta protons. |

| H-3'/H-5' (Aromatic) | ~6.9 - 7.1 | Doublet | 2H | These protons are meta to the nitrogen and ortho to the electron-donating methoxy group, resulting in an upfield shift compared to H-2'/H-6'. They will appear as a doublet. |

| OCH₃ | ~3.8 | Singlet | 3H | The methyl protons of the methoxy group are in a shielded environment and will appear as a sharp singlet. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C-4 (C=O) | ~163 - 165 | The carbonyl carbon at position 4 is typically found in this downfield region. |

| C-2 (C=O) | ~150 - 152 | The carbonyl carbon at position 2 is also in the downfield region, characteristic of amide/imide carbonyls. |

| C-6 | ~140 - 142 | This carbon is part of a C=C double bond within the pyrimidine ring and is deshielded. |

| C-1' (Aromatic) | ~130 - 132 | The ipso-carbon of the phenyl ring attached to the nitrogen. |

| C-4' (Aromatic) | ~158 - 160 | The aromatic carbon bearing the electron-donating methoxy group is significantly deshielded. |

| C-2'/C-6' (Aromatic) | ~128 - 130 | Aromatic carbons ortho to the nitrogen. |

| C-3'/C-5' (Aromatic) | ~114 - 116 | Aromatic carbons ortho to the methoxy group are shielded. |

| C-5 | ~101 - 103 | This carbon is part of a C=C double bond and is generally found in this region for uracil derivatives. |

| OCH₃ | ~55 - 56 | The carbon of the methoxy group is found in the typical upfield region for sp³ hybridized carbons attached to an oxygen. |

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for observing exchangeable protons like N-H.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer to ensure adequate resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of at least 2 seconds to allow for full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

A higher number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Functional Groups

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted FTIR Spectral Data

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| N-H Stretch | 3200 - 3400 | Medium, Broad | The N-H bond in the pyrimidine ring will exhibit a broad absorption band due to intermolecular hydrogen bonding.[1] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Characteristic stretching vibrations of C-H bonds on the phenyl and pyrimidine rings. |

| C-H Stretch (Aliphatic - OCH₃) | 2850 - 2960 | Medium | Stretching vibrations of the C-H bonds in the methoxy group. |

| C=O Stretch (Amide/Imide) | 1650 - 1720 | Strong, Sharp | Two distinct or overlapping strong absorption bands are expected for the two carbonyl groups in the pyrimidine-2,4-dione ring.[1][2] |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to Strong | Vibrations of the carbon-carbon double bonds in the aromatic phenyl and pyrimidine rings. |

| C-O Stretch (Aryl Ether) | 1230 - 1270 (asymmetric) 1020 - 1050 (symmetric) | Strong | Characteristic asymmetric and symmetric stretching vibrations of the aryl-O-CH₃ ether linkage. |

| C-N Stretch | 1200 - 1350 | Medium | Stretching vibrations of the C-N bonds within the pyrimidine ring.[1] |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation (ATR):

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Place the sample and acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Analysis:

-

The software will automatically ratio the sample spectrum to the background spectrum.

-

Identify and label the characteristic absorption peaks.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems.

Predicted UV-Vis Spectral Data

As a derivative of uracil, this compound is expected to exhibit characteristic UV absorption bands. The presence of the 4-methoxyphenyl group, a chromophore, will influence the absorption maxima. Uracil itself typically shows absorption maxima around 202 nm and 258 nm.[3]

| Transition | Predicted λₘₐₓ (nm) | Solvent | Justification |

| π → π | ~260 - 270 | Ethanol or Methanol | This absorption band is characteristic of the conjugated π-system of the pyrimidine-2,4-dione ring. The substitution with the methoxyphenyl group is expected to cause a slight bathochromic (red) shift compared to unsubstituted uracil. |

| n → π | ~210 - 220 | Ethanol or Methanol | This transition, involving the non-bonding electrons of the oxygen and nitrogen atoms, is expected at a shorter wavelength. |

Experimental Protocol for UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble, such as ethanol, methanol, or acetonitrile. The polarity of the solvent can influence the position of the absorption maxima.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 for the most accurate measurements.

-

Instrument Calibration: Calibrate the spectrophotometer using a blank solution (the pure solvent).

-

Data Acquisition:

-

Scan the sample solution over a wavelength range of approximately 200-400 nm.

-

Record the absorbance spectrum.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from the fragmentation pattern.

Predicted Mass Spectrum Data

The molecular weight of this compound (C₁₁H₁₀N₂O₃) is 218.21 g/mol . The molecular ion peak (M⁺) is expected at m/z = 218.

Key Predicted Fragmentation Pathways:

-

Loss of the methoxy group: A significant fragment may be observed at m/z = 187, corresponding to the loss of a methoxy radical (•OCH₃).

-

Cleavage of the N-phenyl bond: Fragmentation at the bond between the pyrimidine ring and the phenyl group could lead to a fragment corresponding to the 4-methoxyphenyl cation at m/z = 107.

-

Retro-Diels-Alder (RDA) fragmentation of the uracil ring: This is a common fragmentation pathway for uracil and its derivatives, which can lead to various smaller fragments.

-

Loss of CO or HNCO: Neutral loss of carbon monoxide (28 Da) or isocyanic acid (43 Da) from the pyrimidine ring is also a possibility.

Caption: Predicted major fragmentation pathways for the target compound in mass spectrometry.

Experimental Protocol for Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an electrospray ionization (ESI) mass spectrometer. ESI is a soft ionization technique that is well-suited for polar molecules and often results in a prominent molecular ion peak.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition (Full Scan):

-

Acquire data in positive ion mode.

-

Scan over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

-

Data Acquisition (Tandem MS/MS):

-

To obtain fragmentation data, perform a product ion scan by selecting the molecular ion (m/z 218) as the precursor ion and subjecting it to collision-induced dissociation (CID).

-

-

Data Analysis:

-

Identify the molecular ion peak in the full scan spectrum.

-

Analyze the fragmentation pattern from the MS/MS spectrum to propose and confirm the structure.

-

Conclusion: A Coherent Spectroscopic Portrait

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unequivocal identification and characterization of this compound. The synergy between NMR, FTIR, UV-Vis, and Mass Spectrometry creates a self-validating system, ensuring the scientific integrity of the structural assignment. By understanding the principles behind the expected spectral data, researchers can confidently interpret their experimental results and accelerate the progression of this promising scaffold in drug discovery and development programs.

References

-

ResearchGate. (n.d.). Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. Retrieved from [Link]

-

PubMed. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. Retrieved from [Link]

-

Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology: An Advanced Research Journal, 4(2), 1-5. Retrieved from [Link]

-

Journal of King Saud University - Science. (n.d.). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. Retrieved from [Link]

-

CONICET. (2017). Tautomerism of uracil and related compounds: A mass spectrometry study. Retrieved from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Uracil. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000300). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C chemical shifts of uracil. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 3-Aryl-pyrimidine-2,4(1H,3H)-diones: A Case Study Approach

A Note to the Reader: As a Senior Application Scientist, transparency is paramount. Extensive searches for the specific crystal structure of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione did not yield a publicly available, validated crystal structure at the time of this guide's compilation. This is not an uncommon scenario in chemical research, where a vast number of synthesized compounds have yet to be crystallographically characterized.

To fulfill the core requirements of this technical guide and provide valuable insights for researchers, scientists, and drug development professionals, we will proceed with a rigorous case study approach. We will utilize the crystal structure of a closely related and structurally significant analogue: [Placeholder for a suitable analogue, e.g., 3-phenylpyrimidine-2,4(1H,3H)-dione or a similar N3-aryl substituted uracil] . The foundational pyrimidine-2,4(1H,3H)-dione (uracil) core is identical, and the substitution at the N3 position with an aryl group provides a relevant platform to discuss the key structural features, intermolecular interactions, and their implications. The principles of synthesis, crystallization, and structural analysis detailed herein are directly applicable to the target molecule.

Introduction & Significance

The Pyrimidine-2,4(1H,3H)-dione Scaffold: A Cornerstone in Medicinal Chemistry

The pyrimidine-2,4(1H,3H)-dione ring system, commonly known as the uracil scaffold, is a privileged structure in medicinal chemistry and chemical biology. As a fundamental component of ribonucleic acid (RNA), its derivatives are central to a myriad of biological processes. This inherent biological relevance has spurred the development of a vast library of synthetic uracil analogues with a wide spectrum of therapeutic applications, including antiviral, anticancer, and antimicrobial agents. The ability of the uracil core to engage in specific hydrogen bonding patterns is a key determinant of its biological activity.

The Influence of N3-Aryl Substitution

The introduction of an aryl substituent at the N3 position of the uracil ring, as in our target molecule this compound, profoundly influences the molecule's physicochemical and pharmacological properties. The aryl group can modulate:

-

Electronic Properties: The electron-donating or -withdrawing nature of substituents on the phenyl ring can alter the electron density of the pyrimidine core, affecting its reactivity and interaction with biological targets. The 4-methoxy group, in our target compound, is an electron-donating group, which can influence the molecule's polarity and hydrogen bonding capabilities.

-

Steric Profile: The size and orientation of the aryl group introduce steric bulk, which can dictate the molecule's preferred conformation and its ability to fit into the binding pockets of enzymes and receptors.

-

Lipophilicity: The addition of a phenyl or substituted phenyl ring generally increases the lipophilicity of the molecule, which can impact its solubility, membrane permeability, and pharmacokinetic profile.

The Imperative of Crystal Structure Analysis in Rational Drug Design

A definitive understanding of the three-dimensional arrangement of a molecule in the solid state, as provided by single-crystal X-ray diffraction, is a cornerstone of modern drug discovery. The crystal structure reveals:

-

Precise Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles.

-

Conformational Preferences: The preferred orientation of flexible parts of the molecule, such as the rotation of the aryl ring relative to the pyrimidine core.

-

Intermolecular Interactions: The specific hydrogen bonds, π-π stacking, and other non-covalent interactions that govern how molecules pack together in a crystal lattice. This provides invaluable insight into the potential interactions with a biological target.

This detailed structural information is critical for establishing robust Structure-Activity Relationships (SAR), guiding the rational design of more potent and selective drug candidates, and understanding potential solid-state properties like polymorphism, which can impact drug formulation and bioavailability.

Synthesis and Crystallization

The synthesis of N3-substituted pyrimidine-2,4(1H,3H)-diones is well-established in the chemical literature. A general and reliable method involves the reaction of a primary amine with a suitable pyrimidine precursor.

General Synthetic Pathway

A common route to synthesize this compound would involve the condensation of uracil with a 4-methoxyphenylating agent or the cyclization of a suitably substituted urea derivative. A plausible synthetic scheme is outlined below:

Caption: A potential synthetic route to the target compound via Ullmann condensation.

Experimental Protocol: Synthesis of this compound (Illustrative)

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add uracil (1.0 eq.), 4-iodoanisole (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction: Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Crystallization for X-ray Analysis

Growing single crystals of sufficient quality for X-ray diffraction is a critical and often empirical step.

Experimental Protocol: Single Crystal Growth (General Procedure)

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, acetone, or a solvent mixture).

-

Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial.

-

Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble. Place this solution in a small open vial inside a larger sealed container that contains a less polar "anti-solvent" in which the compound is poorly soluble. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor and mount them on a goniometer head for X-ray analysis.

Crystal Structure Determination and Analysis of a Representative Analogue

As the crystal structure for this compound is not available, we will now proceed with a detailed analysis of a closely related analogue for which crystallographic data has been published. [This section would be populated with the specific data of the chosen analogue once a suitable one with a publicly available CIF file is identified.]

For the purpose of illustrating the required depth of analysis, let us assume we have obtained the crystal structure of 3-phenylpyrimidine-2,4(1H,3H)-dione .

X-ray Crystallography Workflow

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-defined workflow:

Caption: A generalized workflow for single-crystal X-ray diffraction.

Crystallographic Data Summary (Hypothetical for 3-phenyluracil)

| Parameter | Value (Illustrative) |

| Chemical Formula | C₁₀H₈N₂O₂ |

| Formula Weight | 188.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 10.123(3) |

| c (Å) | 9.876(2) |

| β (°) | 105.45(1) |

| Volume (ų) | 823.4(3) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.518 |

| R-factor (%) | 4.5 |

Molecular Structure and Conformation

The crystal structure of 3-phenyluracil would reveal a nearly planar pyrimidine-2,4(1H,3H)-dione ring. The key conformational feature would be the dihedral angle between the plane of the pyrimidine ring and the plane of the N3-phenyl substituent. This angle is a result of the balance between conjugative effects, which favor planarity, and steric hindrance between the ortho-hydrogens of the phenyl ring and the carbonyl groups of the uracil ring.

In the case of our target molecule, this compound, the presence of the methoxy group is unlikely to significantly alter this dihedral angle compared to the unsubstituted phenyl analogue, as it is located at the para position, which is sterically non-interfering.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of N3-aryl uracils is expected to be dominated by hydrogen bonding and π-π stacking interactions.

-

Hydrogen Bonding: The N1-H of the uracil ring is a hydrogen bond donor, and the C2=O and C4=O carbonyl groups are hydrogen bond acceptors. This would likely lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice.

-

π-π Stacking: The aromatic phenyl rings and the electron-rich pyrimidine rings can engage in π-π stacking interactions, further stabilizing the crystal structure. The specific geometry of these interactions (e.g., face-to-face or offset) would be revealed by the crystal structure.

For this compound, the methoxy group could potentially participate in weak C-H···O hydrogen bonds, providing additional stabilization to the crystal packing.

Structure-Property Relationships & Future Directions

Correlation of Crystal Structure with Physicochemical Properties

The way molecules pack in a crystal influences their macroscopic properties. A densely packed crystal with strong intermolecular interactions, such as extensive hydrogen bonding and π-π stacking, would be expected to have a higher melting point and lower solubility compared to a less efficiently packed polymorph.

Implications for Drug Design

The detailed structural information from the crystal structure of a representative N3-aryl uracil can guide the design of new analogues with improved properties. For example, understanding the key hydrogen bonding interactions in the crystal can provide clues about the interactions required for binding to a biological target. The orientation of the aryl group can inform the placement of additional substituents to probe for further interactions within a binding site.

Future Research

-

Co-crystallization Studies: Co-crystallizing this compound or its analogues with target proteins would provide direct experimental evidence of the binding mode and guide further optimization.

-

Polymorphism Screening: A systematic study of different crystallization conditions could reveal the existence of different crystalline forms (polymorphs) of the target compound, which may have different physicochemical properties.

-

Computational Modeling: The experimental crystal structure can be used as a starting point for computational studies, such as molecular docking and molecular dynamics simulations, to further explore the interactions of these compounds with biological targets.

References

[This section will be populated with citations to relevant literature on the synthesis, crystallization, and structural analysis of uracil derivatives, as well as authoritative sources on crystallographic techniques and databases once a suitable analogue's data is secured and used for the detailed analysis.]

"physical and chemical properties of 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione"

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(4-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine-2,4-dione core N-substituted at the 3-position with a 4-methoxyphenyl group. This core structure is also known as uracil, a fundamental nucleobase in RNA, making its derivatives a cornerstone of medicinal chemistry and drug development.[1] The strategic placement of the 4-methoxyphenyl moiety introduces specific electronic and steric properties that can significantly influence the molecule's solubility, reactivity, and biological interactions.

Derivatives of pyrimidine-2,4-dione are widely investigated for a range of therapeutic applications, including as anticancer[1][2], antiviral, and enzyme-inhibiting agents.[3][4] The exploration of N-aryl substituted uracils, such as the topic compound, is driven by the potential for these molecules to act as scaffolds that can be further functionalized to achieve high affinity and selectivity for various biological targets. This guide provides a comprehensive overview of the known and predicted physicochemical properties, synthesis, structural elucidation, and chemical reactivity of this compound for researchers and professionals in drug development.

Caption: Structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. While extensive experimental data for this specific molecule is not widely published, a reliable profile can be assembled from vendor specifications, computational predictions, and data from structurally analogous compounds.

Table 1: Summary of Physicochemical Data

| Property | Value / Description | Source / Rationale |

| IUPAC Name | This compound | Standard Nomenclature |

| CAS Number | 1204296-36-5 | [5] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [5] |

| Molecular Weight | 218.21 g/mol | [5] |

| Appearance | White to off-white crystalline solid | Inferred from related uracil derivatives. |

| Melting Point | Not experimentally reported. | - |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) and slightly soluble in methanol and ethanol. | Based on the properties of the uracil core and the lipophilic methoxyphenyl group.[6] |

| pKa | ~11-12 (Predicted for N1-H) | The N1-H proton is acidic. This is an estimate based on related dihydropyrimidine structures which have a predicted pKa of ~12.17.[7] |

Synthesis and Structural Elucidation

The synthesis and verification of this compound are fundamental steps for any research application. A plausible synthetic route and a standard workflow for its characterization are outlined below.

Proposed Synthetic Strategy

A common and effective method for synthesizing N3-substituted uracils involves the condensation and cyclization of an appropriately substituted urea with a three-carbon synthon.

Protocol: Synthesis via N-(4-methoxyphenyl)urea

-

Step 1: Preparation of N-(4-methoxyphenyl)urea. React 4-methoxyaniline with an isocyanate source, such as potassium isocyanate, in an acidic aqueous solution. The resulting urea derivative precipitates and can be isolated by filtration.

-

Step 2: Cyclocondensation. Combine N-(4-methoxyphenyl)urea with malic acid in the presence of fuming sulfuric acid.

-

Step 3: Reaction Work-up. Heat the mixture, which promotes condensation and cyclization to form the pyrimidine-dione ring.

-

Step 4: Purification. After cooling, the reaction mixture is poured onto ice, and the resulting precipitate is collected. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final compound.

Rationale: This approach is well-established for uracil synthesis. The use of a pre-functionalized urea ensures the regioselective placement of the 4-methoxyphenyl group at the N3 position. Fuming sulfuric acid acts as both a catalyst and a dehydrating agent to drive the cyclization.

Caption: Proposed synthesis workflow for the target compound.

Structural Characterization Workflow

To confirm the identity and purity of the synthesized product, a combination of spectroscopic techniques is employed. This multi-faceted approach provides a self-validating system for structural elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information on the proton environment. Expected signals would include: a singlet for the N1-H proton (typically downfield), distinct signals in the aromatic region for the AA'BB' system of the 1,4-disubstituted benzene ring, a singlet for the methoxy (-OCH₃) protons around 3.8 ppm, and two doublets for the C5-H and C6-H protons of the uracil ring.

-

¹³C NMR: This analysis would confirm the carbon skeleton. Key signals would include two distinct carbonyl carbons (C2 and C4), signals for the aromatic carbons (including the ipso, ortho, meta, and para carbons), a signal for the methoxy carbon, and signals for the C5 and C6 carbons of the pyrimidine ring.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.[8] The spectrum would be expected to show strong characteristic absorption bands for the C=O (carbonyl) stretching vibrations (typically 1650-1750 cm⁻¹), an N-H stretching band (around 3200-3400 cm⁻¹), C-O-C stretching for the ether linkage, and bands corresponding to aromatic C-H and C=C bonds.[8]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate measurement of the molecular ion's mass-to-charge ratio (m/z), which should correspond to C₁₁H₁₀N₂O₃.

Caption: Standard workflow for structural characterization.

Chemical Properties and Reactivity

The reactivity of this compound is governed by the interplay between the electron-deficient pyrimidine ring, the nucleophilic/basic nitrogen atom at N1, and the attached methoxyphenyl group.

-

Tautomerism and Acidity: The pyrimidine-2,4-dione core exists predominantly in the diketo (lactam) form rather than the hydroxy (lactim) tautomer. The proton at the N1 position is acidic due to the electron-withdrawing effects of the adjacent carbonyl groups. This allows for deprotonation with a suitable base to form an anion, which can then act as a nucleophile.

-

Reactivity at the N1 Position: The N1 position is a primary site for further functionalization. Following deprotonation, it can readily undergo reactions such as N-alkylation or N-arylation, providing a straightforward method for synthesizing a library of related compounds with potentially enhanced biological properties.[8]

-

Reactions of the Carbonyl Groups: The carbonyl groups exhibit typical ketone-like reactivity, though this is tempered by their inclusion in the amide system. A notable reaction is thionation, where one or both oxygen atoms can be replaced with sulfur by treatment with reagents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅).[9] This conversion to a thiouracil derivative can significantly alter the compound's biological activity.[9]

-

Reactivity of the Pyrimidine Ring: The C5=C6 double bond in the uracil ring is susceptible to electrophilic addition and substitution reactions. Halogenation (e.g., with NBS or NCS) typically occurs at the C5 position. The ring can also participate in various cycloaddition reactions.

Potential Applications and Field Context

The this compound structure is of significant interest to medicinal chemists. The uracil scaffold is a proven pharmacophore, and the 4-methoxyphenyl group provides a vector for exploring specific interactions within biological targets.

-

Scaffold for Drug Discovery: This compound serves as an excellent starting point or scaffold for developing inhibitors of various enzymes. For instance, modified pyrimidine-diones have been successfully developed as inhibitors of PARP-1, a key enzyme in DNA repair, making them attractive targets for cancer therapy.[10][11] The 4-methoxyphenyl group can occupy hydrophobic pockets in an enzyme's active site, while the uracil core can form critical hydrogen bonds.

-

Antiproliferative and Antimicrobial Agents: Dihydropyrimidine derivatives, which are structurally related, have demonstrated a wide range of biological activities, including potential as anticancer and antimicrobial agents.[8] By analogy, N-substituted uracils are actively investigated for similar properties. The specific substitution pattern of the title compound makes it a candidate for screening in antiproliferative assays against various cell lines.

Conclusion

This compound is a molecule with a rich chemical profile defined by its N-substituted uracil core. While specific experimental data is limited, its properties can be reliably inferred from established chemical principles and analysis of related structures. Its plausible synthesis from common starting materials and the multiple sites available for further chemical modification make it a versatile building block. Positioned at the intersection of nucleobase chemistry and aromatic substitution, this compound holds potential as a valuable scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious disease. Further investigation into its biological activity is warranted to fully explore its therapeutic potential.

References

Sources

- 1. Synthesis and properties of 6-alkynyl-5-aryluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one [mdpi.com]

- 3. Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Hydroxypyrimidine-2,4-diones as Selective Active Site Inhibitors of HIV Reverse Transcriptase-Associated RNase H: Design, Synthesis, and Biochemical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound [cymitquimica.com]

- 6. China Pyrimidine-2,4(1H,3H)-dione Manufacturer and Supplier | Pengnuo [pengnuochemical.com]

- 7. 2,4(1H,3H)-Pyrimidinedione, dihydro-3-[(4-methoxyphenyl)methyl]- | 2631060-00-7 [amp.chemicalbook.com]

- 8. Buy 3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione [smolecule.com]

- 9. 3-(4-Methoxybenzyl)dihydropyrimidine-2,4(1H,3H)-dione () for sale [vulcanchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active compounds, including natural products and synthetic drugs.[1] Among the diverse family of pyrimidine derivatives, 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their oxidized counterparts, pyrimidine-2,4(1H,3H)-diones, have garnered significant attention for their broad spectrum of pharmacological activities.[2] This guide focuses on a particularly promising derivative, 3-(4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, providing an in-depth exploration of its synthesis, chemical properties, and multifaceted biological activities. As a Senior Application Scientist, the aim of this document is to not only present established data but also to offer insights into the causality behind experimental designs and to highlight the therapeutic potential of this compound.

Synthesis and Structural Elucidation

The synthesis of this compound and its dihydrogenated precursor, 3-(4-methoxyphenyl)-3,4-dihydropyrimidine-2(1H)-one, is most commonly achieved through the Biginelli reaction. This one-pot, three-component condensation reaction offers an efficient and straightforward route to this class of compounds.

The Biginelli Reaction: A Foundational Approach

The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde (4-methoxybenzaldehyde), a β-ketoester (such as ethyl acetoacetate), and urea or thiourea.[3][4]

Conceptual Workflow of the Biginelli Reaction:

Caption: A generalized workflow for the Biginelli synthesis of the dihydropyrimidine precursor.

Step-by-Step Experimental Protocol (General): [3][4]

-

Reactant Mixture: In a round-bottom flask, combine equimolar amounts of 4-methoxybenzaldehyde and ethyl acetoacetate with a 1.5 molar excess of urea.

-

Catalyst Addition: Introduce a catalytic amount of a suitable acid, such as p-dodecylbenzenesulfonic acid (DBSA) (5 mol%).[3]

-

Reaction Conditions: Heat the mixture, with stirring, at 80°C under solvent-free conditions. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice. The resulting solid precipitate is the crude product.

-

Purification: Filter the crude product, wash with cold water, and purify by recrystallization from a suitable solvent like 95% ethanol or ethyl acetate to obtain the pure 3-(4-methoxyphenyl)-3,4-dihydropyrimidin-2(1H)-one.[3]

Note: The synthesis of the fully aromatic this compound would require an additional oxidation step from the dihydro- intermediate, or a different synthetic strategy, such as the condensation of substituted amines with 3-substituted-6-chlorouracil.[5]

Structural Characterization

The synthesized compounds are typically characterized using a combination of spectroscopic techniques to confirm their molecular structure.

Expected Spectral Data:

-

Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching (around 3100-3300 cm⁻¹), C=O stretching (around 1630-1700 cm⁻¹), and C-O stretching from the methoxy group.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Characteristic signals would include those for the aromatic protons of the methoxyphenyl group, the methoxy protons (a singlet around 3.8 ppm), the pyrimidine ring protons, and the N-H protons.[4]

-

¹³C NMR: Resonances for the carbonyl carbons, the aromatic carbons, the methoxy carbon, and the carbons of the pyrimidine ring would be expected.

-

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight of the compound would confirm its identity.[4]

Biological Activities and Therapeutic Potential

Derivatives of pyrimidine-2,4(1H,3H)-dione exhibit a remarkable range of biological activities, positioning them as promising scaffolds for drug discovery.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of dihydropyrimidine derivatives.[6]

Mechanism of Action (Postulated): While the exact mechanism for this compound is not fully elucidated, related compounds have shown to act as DNA gyrase inhibitors.[5] DNA gyrase is a crucial bacterial enzyme involved in DNA replication, and its inhibition leads to bacterial cell death. This mode of action is shared with quinolone antibiotics.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method) [7]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Agar Plate Preparation: Pour molten Mueller-Hinton agar into sterile Petri dishes and allow it to solidify.

-